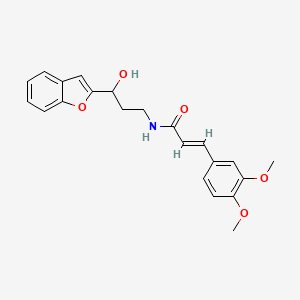

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

The compound (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by three key structural motifs:

- 3-hydroxypropyl linker: A flexible chain with a hydroxyl group, enhancing solubility and hydrogen-bonding capacity.

- 3,4-dimethoxyphenyl acrylamide: A methoxy-substituted aromatic system linked via an α,β-unsaturated carbonyl group, a common pharmacophore in anticancer and anti-inflammatory agents.

For instance, benzofuran derivatives are frequently explored for anticancer properties , while 3,4-dimethoxyphenyl acrylamides exhibit diverse bioactivities, including antifungal and anti-inflammatory effects .

Properties

IUPAC Name |

(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-19-9-7-15(13-21(19)27-2)8-10-22(25)23-12-11-17(24)20-14-16-5-3-4-6-18(16)28-20/h3-10,13-14,17,24H,11-12H2,1-2H3,(H,23,25)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJGAVOGYGELRP-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H23NO5

- Molecular Weight : 381.428 g/mol

- IUPAC Name : (E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

The compound features a benzofuran moiety, which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can enhance serotonergic activity, potentially benefiting conditions like depression and neurodegenerative diseases .

- Antioxidant Properties : The benzofuran structure contributes to antioxidant activity, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers, indicating potential use in treating inflammatory diseases .

Antidepressant Activity

A study highlighted the compound's potential as a safer therapeutic agent against depression by demonstrating its ability to inhibit MAO-B selectively. This selectivity is crucial as it may lead to fewer side effects compared to non-selective MAO inhibitors .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The results indicated significant free radical scavenging activity, which could be beneficial in preventing cellular damage associated with oxidative stress.

Anti-inflammatory Activity

In vitro studies showed that the compound could significantly lower pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in managing chronic inflammatory conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related acrylamide derivatives, highlighting substituent effects, bioactivities, and synthesis methods:

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: Methoxy Groups: The 3,4-dimethoxyphenyl moiety enhances antifungal activity in phthalimide hybrids and anti-inflammatory effects in phenolic derivatives . Hydroxypropyl Linker: The hydroxyl group may improve solubility and target engagement compared to non-polar analogs (e.g., phenethyl or piperidine-linked derivatives).

Synthetic Methods :

- The target compound can likely be synthesized via carbodiimide-mediated coupling (e.g., EDCI in DMF) or enzyme-assisted amidation , similar to other acrylamides.

Therapeutic Potential: Anticancer: Structural parallels with benzofuran-acrylamide hybrids and dimethoxyphenyl derivatives suggest possible kinase or tubulin inhibition. Anti-inflammatory: Analogs like compound 2 from Lycium barbarum roots show potent NO inhibition , a pathway relevant to inflammation.

Q & A

Q. What modifications enhance the compound’s blood-brain barrier (BBB) permeability?

- Design Principles :

- Introduce lipophilic substituents (e.g., fluorination at the benzofuran ring) to improve logP values .

- Reduce hydrogen-bond donors (e.g., replace 3-hydroxypropyl with methyl groups) to minimize BBB efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.